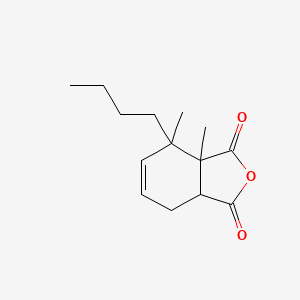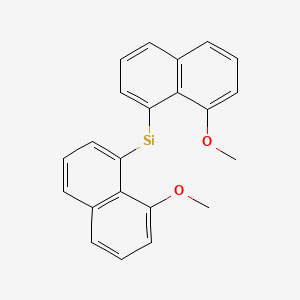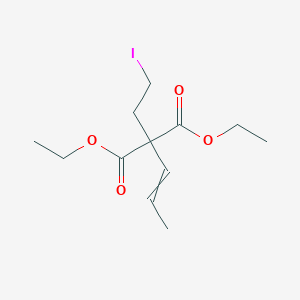
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate is a chemical compound with a complex structure that includes an iodoethyl group and a prop-1-en-1-yl group attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate iodoalkane under basic conditions. The reaction can be carried out using sodium ethoxide in ethanol as the base and solvent, respectively. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the iodoalkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Addition Reactions: Catalysts like palladium or platinum can facilitate addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Applications De Recherche Scientifique
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, while the prop-1-en-1-yl group can undergo addition reactions. These interactions can lead to the formation of various products that exert specific effects on biological systems or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl allylmalonate
- Diethyl diallylmalonate
- Diethyl (prop-2-en-1-yl)(propyl)propanedioate
Comparison
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate is unique due to the presence of the iodoethyl group, which imparts distinct reactivity compared to similar compounds. For instance, Diethyl allylmalonate and Diethyl diallylmalonate lack the iodo group, making them less reactive in nucleophilic substitution reactions. The presence of the iodo group in this compound enhances its versatility in synthetic applications.
Propriétés
Numéro CAS |
150529-82-1 |
|---|---|
Formule moléculaire |
C12H19IO4 |
Poids moléculaire |
354.18 g/mol |
Nom IUPAC |
diethyl 2-(2-iodoethyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H19IO4/c1-4-7-12(8-9-13,10(14)16-5-2)11(15)17-6-3/h4,7H,5-6,8-9H2,1-3H3 |
Clé InChI |
MXTJHQSXNODFEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCI)(C=CC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


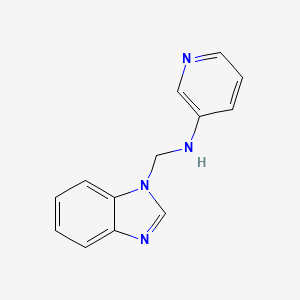
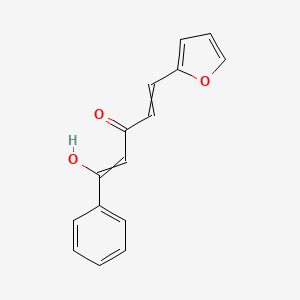
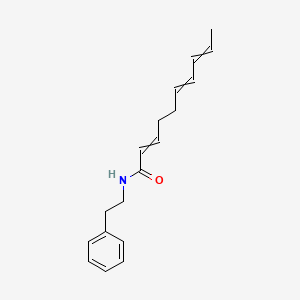
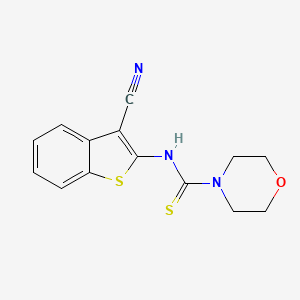
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
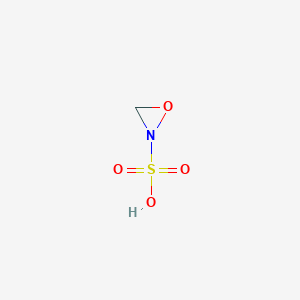
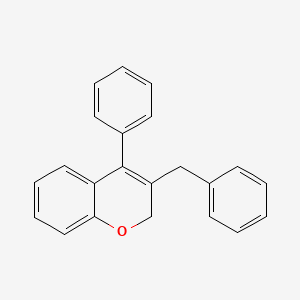
![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)

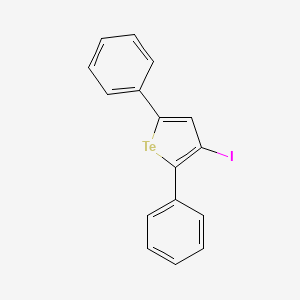
![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
